1-Chloro-2,4-difluoro-3-(propan-2-yloxy)benzene
CAS No.:
Cat. No.: VC13582433
Molecular Formula: C9H9ClF2O
Molecular Weight: 206.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9ClF2O |
|---|---|
| Molecular Weight | 206.61 g/mol |
| IUPAC Name | 1-chloro-2,4-difluoro-3-propan-2-yloxybenzene |
| Standard InChI | InChI=1S/C9H9ClF2O/c1-5(2)13-9-7(11)4-3-6(10)8(9)12/h3-5H,1-2H3 |
| Standard InChI Key | JTAFEXKIJSOMFR-UHFFFAOYSA-N |
| SMILES | CC(C)OC1=C(C=CC(=C1F)Cl)F |
| Canonical SMILES | CC(C)OC1=C(C=CC(=C1F)Cl)F |
Introduction
1-Chloro-2,4-difluoro-3-(propan-2-yloxy)benzene is a chemical compound with the CAS number 1881332-78-0. It is a member of the benzene family, modified with chlorine, fluorine, and a propan-2-yloxy group. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural properties.
Synthesis and Preparation
The synthesis of 1-Chloro-2,4-difluoro-3-(propan-2-yloxy)benzene typically involves multi-step organic reactions. These may include halogenation, etherification, and other transformations to introduce the necessary functional groups onto the benzene ring. The specific conditions and reagents used can vary depending on the desired yield and purity.
Applications and Research Findings
This compound may be used in the development of pharmaceuticals, agrochemicals, or as an intermediate in organic synthesis. Its fluorinated structure can impart unique biological activities, while the propan-2-yloxy group may influence its solubility and bioavailability.
| Application Area | Potential Use |
|---|---|
| Pharmaceuticals | Intermediate for drug synthesis |
| Agrochemicals | Potential pesticide or herbicide |
| Organic Synthesis | Building block for complex molecules |
Safety and Handling
Handling 1-Chloro-2,4-difluoro-3-(propan-2-yloxy)benzene requires proper safety precautions due to its potential toxicity and reactivity. It is advisable to consult a Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume